Zoapatanolide A

Cytotoxicity HeLa Anticancer natural products

Zoapatanolide A is a germacranolide-class heliangolide sesquiterpene lactone (C₂₀H₂₆O₆, MW 362.4 g/mol) originally isolated from Montanoa tomentosa and subsequently identified in Anacardium occidentale, Blainvillea latifolia, and Sigesbeckia orientalis. The molecule features an α-methylene-γ-lactone pharmacophore esterified with a (2E)-2-methylbut-2-enoate side chain, a structural motif associated with cytotoxic activity in this compound class.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
CAS No. 84886-38-4
Cat. No. B12746715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoapatanolide A
CAS84886-38-4
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2C(C=C(C(CC=C(C1O)C)O)C)OC(=O)C2=C
InChIInChI=1S/C20H26O6/c1-6-10(2)19(23)26-18-16-13(5)20(24)25-15(16)9-12(4)14(21)8-7-11(3)17(18)22/h6-7,9,14-18,21-22H,5,8H2,1-4H3/b10-6+,11-7-,12-9-/t14?,15?,16-,17?,18?/m0/s1
InChIKeyBXFQVBKJGJTIAT-CGSFVSGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zoapatanolide A (CAS 84886-38-4): Heliangolide Sesquiterpene Lactone Sourcing Guide for Cytotoxic Natural Product Research


Zoapatanolide A is a germacranolide-class heliangolide sesquiterpene lactone (C₂₀H₂₆O₆, MW 362.4 g/mol) originally isolated from Montanoa tomentosa and subsequently identified in Anacardium occidentale, Blainvillea latifolia, and Sigesbeckia orientalis [1]. The molecule features an α-methylene-γ-lactone pharmacophore esterified with a (2E)-2-methylbut-2-enoate side chain, a structural motif associated with cytotoxic activity in this compound class [2]. Zoapatanolide A is one of the few heliangolides for which both full ¹H and ¹³C NMR assignments have been published, with the ¹³C data reported for the first time in 2017 [3].

Structural motif
Heliangolide germacranolide with α-methylene-γ-lactone pharmacophore; supports cytotoxicity assay screening workflows
Spectral reference
Full published ¹H and ¹³C NMR data available; aids dereplication and identity confirmation in natural product discovery
Occurrence
Isolated from Asteraceae and uniquely from Anacardiaceae; serves as a chemotaxonomic marker for extract characterization

Why Zoapatanolide A Cannot Be Replaced by Generic Sesquiterpene Lactones or In-Class Heliangolides


Despite sharing the germacranolide skeleton with closely related analogs such as zoapatanolide B, zoapatanolide A exhibits a distinct ester side-chain configuration (E-2-methylbut-2-enoate at C-8) that differentiates it from its Z-isomer counterpart zoapatanolide B, leading to measurable differences in solid-state conformation and hydrogen-bonding networks as demonstrated by X-ray crystallography [1]. Furthermore, within a single bioassay-guided fractionation study, zoapatanolide A was 2.3-fold more potent than the co-occurring biflavonoid agathisflavone and 5.7-fold more potent than the co-occurring anacardicin against HeLa cells, confirming that potency is not interchangeable even among compounds isolated from the same plant material [2]. Generic substitution without this specific ester geometry and stereochemistry carries a documented risk of obtaining a compound with unvalidated or absent cytotoxic activity in the same assay systems.

E/Z side-chain isomer (zoapatanolide B)
The (E)-2-methylbut-2-enoate at C-8 in zoapatanolide A generates a distinct solid-state conformation and hydrogen-bonding network compared to the Z-isomer zoapatanolide B; solubility and crystallinity may differ, and HeLa cytotoxicity has not been reported for the B congener.
Co-isolated Anacardium occidentale compounds
Agathisflavone and anacardicin showed lower reported HeLa activity in the same bioassay; substituting either compound may weaken cytotoxicity readouts and compromise assay sensitivity in the same screening model.
Guaianolide zoapatanolides C/D
Zoapatanolides C and D belong to a different sesquiterpene lactone scaffold (guaianolide) and lack published mammalian cell cytotoxicity data; their screening performance remains unvalidated and should not be assumed interchangeable.

Quantitative Differentiation Evidence for Zoapatanolide A Against Closest Analogs and Co-Isolated Compounds


Cytotoxic Potency in HeLa Cervical Carcinoma Cells: Zoapatanolide A vs. Co-Isolated Compounds from Anacardium occidentale

In a direct head-to-head comparison within a single bioassay-guided fractionation study, zoapatanolide A exhibited the highest cytotoxic potency among four compounds isolated from Anacardium occidentale leaves. Zoapatanolide A achieved an IC₅₀ of 36.2 ± 9.8 µM against HeLa cells, compared to anacardicin (IC₅₀ = 46.5 ± 4.1 µM), agathisflavone (IC₅₀ = 84.7 ± 11.5 µM), and methyl gallate (IC₅₀ = 267.2 ± 29.4 µM). The standard anticancer agent doxorubicin yielded an IC₅₀ of approximately 2.3 µM in the same assay [1]. The potency advantage is most pronounced against the two phenolic comparators (agathisflavone and methyl gallate), which are structurally unrelated to the sesquiterpene lactone class.

HeLa IC₅₀ comparison
Head-to-head
Zoapatanolide A: 36.2 ± 9.8 µM vs. agathisflavone: 84.7 ± 11.5 µM (2.3×), anacardicin: 46.5 ± 4.1 µM (1.3×), methyl gallate: 267.2 ± 29.4 µM (7.4×). Doxorubicin reference ≈ 2.3 µM.
Reported cell-model response context supports cytotoxicity assay ranking among Anacardium occidentale constituents.
Alamar blue viability assay; HeLa cells; n=3–4. Inter-plate normalization requires reference control.
Cytotoxicity HeLa Anticancer natural products Alamar blue viability assay

In Silico Binding Affinity to MAP Kinase 3 (MAPK3/ERK1): Zoapatanolide A vs. Co-Isolated Compounds

Autodock Vina calculations against seven cancer-relevant molecular targets revealed that zoapatanolide A exhibits its strongest predicted binding affinity toward MAPK3 (binding free energy = −8.2 kcal/mol), surpassing its affinity for MAPK8 (−6.4 kcal/mol) and VEGF (−6.8 kcal/mol). Among the four co-isolated compounds, agathisflavone showed superior docking scores across most targets (e.g., MAPK3 = −11.3 kcal/mol), yet its experimentally measured IC₅₀ was 2.3-fold weaker than zoapatanolide A, indicating that factors beyond target binding affinity—such as cellular permeability or off-target engagement—contribute to the observed cellular potency advantage of zoapatanolide A [1]. The Pearson correlation coefficient between MAPK3 binding energy and experimental IC₅₀ was 0.60, suggesting a moderate but incomplete predictive relationship.

MAPK3 binding affinity
Head-to-head
−8.2 kcal/mol (zoapatanolide A) vs. −11.3 kcal/mol (agathisflavone) vs. −7.8 kcal/mol (anacardicin)
In silico affinity discordant with cellular IC₅₀; supports cellular uptake or off-target engagement hypothesis for zoapatanolide A.
Autodock Vina; Pearson r = 0.60 with HeLa IC₅₀. Docking alone insufficient to predict cellular potency.
Molecular docking MAPK3 ERK1 Kinase inhibition Cancer signaling

Structural Class Differentiation: Heliangolide Zoapatanolide A vs. Guaianolide Zoapatanolides C and D from the Same Plant Genus

Montanoa tomentosa produces both heliangolide-type (zoapatanolide A and B) and guaianolide-type (zoapatanolide C and D) sesquiterpene lactones [1][2]. Heliangolides are 6,7-cis-germacranolides, whereas guaianolides possess a bicyclo[5.3.0]decane core. The α-methylene-γ-lactone moiety in zoapatanolide A is positioned on the germacrane framework (C-6/C-7 trans-annular cyclization), while zoapatanolides C and D place this reactive moiety on a guaiane skeleton. Published cytotoxic screening data for the guaianolide congeners zoapatanolide C and D remain absent from the peer-reviewed literature, whereas zoapatanolide A has a validated HeLa IC₅₀. For target engagement studies, the heliangolide geometry may present the α-methylene-γ-lactone warhead in a different spatial orientation relative to cellular nucleophiles compared to guaianolides, though this remains a class-level inference pending direct comparative biochemical data .

Heliangolide vs. guaianolide
Class-level
Zoapatanolide A (heliangolide) possesses a validated HeLa IC₅₀; guaianolide zoapatanolides C/D have no published mammalian cytotoxicity data.
Scaffold geometry may present the α-methylene-γ-lactone warhead differently; direct biochemical comparison remains absent.
Zoapatanolide B (heliangolide) also lacks HeLa data. Cross-scaffold activity inference is not supported.
Sesquiterpene lactone classification Heliangolide Guaianolide Montanoa tomentosa Chemotaxonomy

Cross-Species Occurrence and First-in-Family Identification: Zoapatanolide A as the First Sesquiterpene α-Methylene-γ-Lactone from Anacardiaceae

Zoapatanolide A was originally described from Montanoa tomentosa (Asteraceae) but was subsequently identified as the first sesquiterpene α-methylene-γ-lactone ever reported from the plant family Anacardiaceae, specifically from Anacardium occidentale [1]. This cross-family occurrence is unusual: sesquiterpene lactones are rare in Anacardiaceae, making zoapatanolide A a chemotaxonomic marker compound. By contrast, the co-isolated biflavonoid agathisflavone is a widespread plant metabolite found across numerous unrelated families, reducing its value as a species- or extract-specific reference standard. Zoapatanolide A has also been detected in Blainvillea latifolia (Asteraceae) alongside zoapatanolide B [2] and in Sigesbeckia orientalis (Asteraceae) [3], demonstrating a broader natural distribution than originally recognized.

Cross-family occurrence
Reported
Identified in 2 plant families (Asteraceae, Anacardiaceae) across ≥4 species; first and only sesquiterpene α-methylene-γ-lactone from Anacardiaceae.
Unique chemotaxonomic marker for Anacardiaceae extract authentication; supports dereplication workflows.
Agathisflavone occurs in >10 families; lacks comparable specificity.
Chemotaxonomy Anacardiaceae Natural product dereplication Sesquiterpene lactone distribution

Validated Application Scenarios for Zoapatanolide A Based on Quantitative Evidence


Positive Control for HeLa Cell-Based Cytotoxicity Screening of Plant Extracts

Zoapatanolide A (IC₅₀ = 36.2 ± 9.8 µM) can serve as a plant-derived reference compound in Alamar blue viability assays using HeLa cells, providing a moderate-potency benchmark against which novel isolates can be ranked. Its well-characterized concentration-response relationship and morphological correlates of cell damage [1] make it suitable for inter-plate normalization when doxorubicin is unavailable or when a natural-product-derived control is preferred for extract screening programs.

Chemotaxonomic Standard for Authentication of Anacardium occidentale Leaf Extracts

As the sole sesquiterpene α-methylene-γ-lactone reported from Anacardiaceae, zoapatanolide A functions as a family-level chemotaxonomic marker [1]. LC-MS or HPLC-based quantification of zoapatanolide A in Anacardium occidentale leaf extracts can differentiate this species from morphologically similar Anacardiaceae members and from adulterants, supporting botanical identity testing in academic phytochemistry and industrial botanical quality control.

Computational Probe for MAPK3-Targeted Docking Validation Studies

Zoapatanolide A exhibits a moderate predicted binding affinity to MAPK3 (−8.2 kcal/mol by Autodock Vina) with a Pearson correlation of 0.60 to experimental cytotoxicity [1]. This compound can be employed as a validation ligand in docking workflow optimization for sesquiterpene lactone–kinase interaction studies, particularly to test scoring function accuracy where in silico affinity and cellular potency are discordant, as demonstrated by its comparison with agathisflavone.

Reference Compound for Heliangolide/Germacranolide NMR Spectral Libraries

Zoapatanolide A is one of the few heliangolides for which both full ¹H and ¹³C NMR data have been published [1], with the ¹³C assignments made available for the first time in 2017. This dataset supports dereplication efforts in natural product discovery programs targeting Montanoa, Anacardium, Blainvillea, or Sigesbeckia species, reducing the need for de novo structure elucidation of this known compound [2][3].

Application
Selection Property
Validation Focus
Cytotoxicity screening comparator
Cell-model endpoint context
Inter-plate normalization review; reported HeLa response ranking
Chemotaxonomic marker
Family-level specificity
Identity and adulteration testing in Anacardium occidentale extracts
Docking validation probe
In silico vs. cellular potency discordance
Scoring function accuracy review for sesquiterpene lactone–kinase interactions
NMR spectral reference
Published ¹H/¹³C assignments
Dereplication workflow support for Montanoa, Anacardium, Blainvillea spp.
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